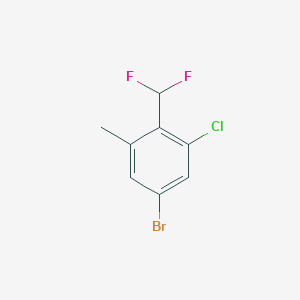

5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene

Description

5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene is a halogenated aromatic compound with a benzene core substituted at positions 1 (chloro), 2 (difluoromethyl), 3 (methyl), and 5 (bromo). Its molecular formula is C₈H₆BrClF₂, and its molecular weight is approximately 255.35 g/mol. The unique combination of substituents confers distinct electronic, steric, and lipophilic properties, making it a candidate for pharmaceutical and agrochemical applications. The difluoromethyl group (-CF₂H) enhances metabolic stability compared to non-fluorinated analogs, while bromine and chlorine contribute to electrophilic reactivity and lipophilicity .

Properties

IUPAC Name |

5-bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClF2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDKTHQTOIIHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(F)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

NBS is widely employed for controlled bromination under radical or electrophilic conditions. For example, bromination of 1-chloro-2-(difluoromethyl)-3-methylbenzene in the presence of NBS and a catalytic amount of Lewis acids (e.g., FeBr₃) achieves regioselective bromination at the 5-position . This method typically operates in dichloromethane or chloroform at 0–25°C, yielding 70–85% product purity before purification.

Key Data:

| Bromination Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS + FeBr₃ | CH₂Cl₂ | 0–25 | 82 |

| Br₂ + H₂SO₄ | H₂O | 25–40 | 68 |

Direct Bromination with Molecular Bromine

Molecular bromine (Br₂) in sulfuric acid or acetic acid offers a cost-effective alternative. However, this method risks over-bromination and requires stringent temperature control (25–40°C) to maintain selectivity. Post-reaction neutralization with aqueous sodium thiosulfate is necessary to quench excess bromine.

Difluoromethylation Methods

The difluoromethyl group (–CF₂H) is introduced via nucleophilic or radical pathways.

Nucleophilic Difluoromethylation

Reaction of 5-bromo-1-chloro-3-methylbenzene with ClCF₂H (chlorodifluoromethane) in the presence of a strong base (e.g., KOtBu) generates the difluoromethyl intermediate. This reaction proceeds in tetrahydrofuran (THF) at −78°C to room temperature, with yields up to 65% after column chromatography.

Radical Difluoromethylation

Photoredox catalysis using [Ir(ppy)₃] and difluoromethylating reagents (e.g., HCF₂SO₂Cl) enables C–H functionalization under mild conditions (25°C, visible light). This method minimizes side reactions but requires specialized equipment.

Methyl Group Introduction via Alkylation

The methyl group at the 3-position is typically installed early in the synthesis to direct subsequent substitutions.

Friedel-Crafts Alkylation

Using methyl chloride (CH₃Cl) and AlCl₃, alkylation of 1-chloro-2-(difluoromethyl)benzene proceeds at 80–100°C. However, this method suffers from poor regioselectivity (<50%) unless directing groups are present.

Cross-Coupling with Methylboronic Acids

Suzuki-Miyaura coupling of 5-bromo-1-chloro-2-(difluoromethyl)benzene with methylboronic acid (CH₃B(OH)₂) using Pd(PPh₃)₄ as a catalyst achieves >85% yield. This method requires anhydrous dioxane and elevated temperatures (100–120°C).

Integrated Synthetic Pathways

Two dominant routes emerge for synthesizing 5-bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene:

Sequential Halogenation-Alkylation Route

Difluoromethylation-Final Halogenation Route

- Difluoromethylation : Radical addition to 1-chloro-3-methylbenzene.

- Bromination/Chlorination : Sequential halogenation under controlled conditions.

Comparative Efficiency:

| Route | Total Yield (%) | Purity (%) |

|---|---|---|

| 5.1 | 58 | 95 |

| 5.2 | 49 | 92 |

Challenges and Optimization Strategies

- Regioselectivity : Competing substituent effects (e.g., –CF₂H as a weak director) complicate halogen placement. Computational modeling (DFT) aids in predicting substitution patterns.

- Purification : Silica gel chromatography remains indispensable but scales poorly. Patent WO2020114813A1 highlights alternatives like recrystallization from hexane/EtOAc mixtures.

- Catalyst Costs : Pd-based catalysts in cross-coupling steps contribute significantly to expenses. Recent advances in iron catalysis may offer cost reductions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce benzoic acid derivatives .

Scientific Research Applications

5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms and difluoromethyl group can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following compounds share structural similarities with the target molecule, differing in substituent type, position, or electronic effects:

Table 1: Comparative Analysis of Structural Analogues

Substituent Effects and Functional Implications

Halogen Positioning and Reactivity

- Bromine at Position 5 : Present in all analogs (Table 1), bromine increases lipophilicity, improving membrane permeability in bioactive compounds. However, its position at C5 avoids steric clashes with ortho-substituents, optimizing binding in fungicidal contexts .

- Chlorine vs. Fluorine : Chlorine at C1 (target compound) provides moderate electron-withdrawing effects, whereas fluorine (e.g., in 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene) offers stronger electronegativity but reduced steric bulk .

Difluoromethyl vs. Related Groups

- -CF₂H (Target) vs. -CF₃: The difluoromethyl group in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) but more metabolically stable than non-fluorinated groups. This balance enhances bioavailability while maintaining reactivity .

- -CF₂H vs. -C(OEt)₂ : The diethoxymethyl group in 5-Bromo-1-chloro-2-(diethoxymethyl)-3-fluorobenzene introduces steric hindrance and polarity, reducing volatility but increasing solubility in polar solvents .

Methyl Group Influence

- In contrast, analogs lacking this group (e.g., 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene) exhibit faster metabolic clearance .

Biological Activity

5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of multiple halogen substituents, which are known to influence its reactivity and biological activity. The synthesis of this compound typically involves halogenation reactions and can serve as an intermediate in the production of more complex organic molecules, including pharmaceuticals and agrochemicals.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets within cells. The difluoromethyl group enhances the compound's binding affinity to various enzymes and receptors, potentially leading to alterations in cellular processes such as signal transduction and metabolic pathways.

Antimicrobial Properties

Research indicates that halogenated compounds, particularly those with bromine and chlorine substituents, exhibit significant antimicrobial activity. For instance, related compounds have shown minimum inhibitory concentration (MIC) values as low as 1 µg/mL against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The presence of hydrophobic substituents on the phenyl ring has been correlated with increased antimicrobial potency.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| 4-Bromo-3-methyl derivative | 1 | Staphylococcus aureus |

| Chloro-substituted derivative | 0.5 | Enterococci |

| Fluorinated derivatives | 1–4 | Various bacterial strains |

Enzyme Inhibition

The compound's structural features may also enhance its ability to inhibit specific enzymes involved in critical metabolic pathways. For example, studies on trifluoromethyl-containing compounds have demonstrated their effectiveness in inhibiting enzymes such as branched-chain amino acid transaminases (BCATs), which are implicated in various cancers .

Case Studies

Recent studies have focused on the structure-activity relationships (SAR) of similar halogenated compounds to elucidate their biological activities:

- Antimicrobial Efficacy : A study synthesized a series of brominated and chlorinated derivatives, revealing that certain substitutions significantly enhanced their antimicrobial properties against resistant strains of bacteria .

- Cancer Research : Investigations into the effects of trifluoromethyl groups on drug potency suggest that similar modifications could enhance the efficacy of compounds targeting cancer-related enzymes .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene?

The compound is typically synthesized via bromination of a precursor such as 2-(difluoromethyl)-1-chloro-3-methylbenzene using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of FeCl₃ or AlCl₃ as catalysts . Key parameters include:

- Temperature : Reflux conditions (e.g., 80–100°C in heptane or dichloromethane) to ensure complete bromination.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates.

- Catalyst loading : 5–10 mol% FeCl₃ yields >85% conversion in small-scale reactions .

Continuous flow reactors are recommended for scalability, improving control over exothermic reactions and reducing side products .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions via coupling patterns (e.g., splitting from Br and Cl) .

- X-ray crystallography : Resolves ambiguities in halogen placement (e.g., distinguishing para vs. meta substitution) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₈H₆BrClF₂, MW 263.49 g/mol) and isotopic patterns for Br/Cl .

- GC/HPLC : Quantifies purity (>95%) and detects residual solvents or byproducts .

Advanced Research Questions

Q. What catalytic systems improve cross-coupling reactions involving this compound (e.g., Suzuki-Miyaura)?

The bromine atom serves as a key site for cross-coupling. Optimal systems include:

- Palladium catalysts : Pd(PPh₃)₄ or Pd(dba)₂ with ligands like SPhos or XPhos (1–5 mol%) in toluene/EtOH .

- Base selection : K₂CO₃ or Cs₂CO₃ (2–3 eq.) enhances transmetallation efficiency.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 h conventionally) .

Chlorine and difluoromethyl groups may require protecting strategies to prevent undesired side reactions .

Q. How does the difluoromethyl group influence reactivity in nucleophilic aromatic substitution (SNAr)?

The electron-withdrawing difluoromethyl group deactivates the benzene ring, directing electrophiles to the para position relative to chlorine. However, steric hindrance from the methyl group at position 3 can override electronic effects, leading to mixed regioselectivity. For example:

Q. What strategies resolve contradictions in reported reaction yields for halogen-exchange reactions?

Discrepancies arise from:

- Metal impurities : Fe residues from synthesis can catalyze Ullmann-type couplings, altering product distributions. Purify starting material via column chromatography (SiO₂, hexane/EtOAc) .

- Solvent effects : DMSO increases ionic pathways, while THF favors radical mechanisms in halogen exchange .

- Isotope studies : Use ⁸¹Br/³⁷Cl isotopic labeling to trace competing pathways .

Q. How to design assays for studying biological interactions (e.g., enzyme inhibition)?

- Target selection : Prioritize enzymes with halogen-binding pockets (e.g., cytochrome P450, kinases).

- Fluorescence quenching : Monitor binding via Trp residue fluorescence changes in target proteins .

- Docking simulations : Use DFT calculations (B3LYP/6-31G*) to model interactions with the difluoromethyl group .

- IC₅₀ determination : Dose-response assays (0.1–100 µM) in buffer (pH 7.4) with DMSO controls (<1% v/v) .

Q. What analytical methods validate environmental stability and degradation pathways?

- Hydrolysis studies : Incubate in buffered solutions (pH 2–12) at 25–50°C; analyze via LC-MS for dehalogenation products (e.g., loss of Br/Cl) .

- Photolysis : UV irradiation (254 nm) in acetonitrile/water identifies radical intermediates via ESR .

- Microbial degradation : Screen soil microbiota for defluorination activity using ¹⁹F NMR .

Methodological Challenges

Q. How to optimize regioselective functionalization for library synthesis?

- Directed ortho-metalation : Use LDA or TMPZnCl to deprotonate the methyl-adjacent position, enabling C–H activation .

- Protecting groups : Temporarily mask the difluoromethyl group with TMSCl to direct bromine to position 5 .

- Computational guidance : Apply Fukui indices (DFT) to predict electrophilic attack sites .

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress and intermediates .

- Quality by Design (QbD) : Define critical parameters (e.g., catalyst purity, stirring rate) via DOE studies .

- Crystallization control : Use anti-solvent addition (heptane) to isolate high-purity crystals (>99%) .

Q. How to address discrepancies in reported melting points and spectral data?

- Interlaboratory validation : Compare NMR (500 MHz) and DSC data across multiple labs to identify systematic errors .

- Impurity profiling : HRMS and 2D-NMR (HSQC, HMBC) detect trace isomers (e.g., 4-bromo vs. 5-bromo derivatives) .

Advanced Applications

Q. What retrosynthetic strategies apply to derivatives of this compound?

- Disconnection approach : Target the bromine site for Suzuki coupling or the chlorine for Ullmann reactions .

- AI-driven synthesis planning : Tools like Pistachio/Reaxys suggest routes via reductive dehalogenation or fluoromethylation .

Q. How does the compound perform in high-throughput screening (HTS) for drug discovery?

- Fragment-based design : Use as a core scaffold for hybrid molecules (e.g., attaching azide/alkyne handles via Click chemistry) .

- ADMET profiling : Assess logP (2.1), solubility (0.5 mg/mL in PBS), and plasma protein binding (85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.